molecular formula C28H21N3O4 B11414933 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11414933
M. Wt: 463.5 g/mol
InChI Key: YLWHTIOPGRTVGD-UHFFFAOYSA-N
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Description

5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of furan, phenyl, and pyrazole moieties

Preparation Methods

The synthesis of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of the Pyrazole Ring: The pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling catalysts like palladium complexes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include:

    Furan Derivatives: Compounds with furan rings, such as furfural and furan-2-carboxylic acid.

    Phenyl Derivatives: Compounds with phenyl groups, such as biphenyl and phenol.

    Pyrazole Derivatives: Compounds with pyrazole rings, such as 1H-pyrazole and 3,5-dimethylpyrazole.

The uniqueness of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H21N3O4

Molecular Weight

463.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H21N3O4/c32-23-14-5-4-13-22(23)25-24-26(30-29-25)28(33)31(17-21-12-7-15-34-21)27(24)18-8-6-11-20(16-18)35-19-9-2-1-3-10-19/h1-16,27,32H,17H2,(H,29,30)

InChI Key

YLWHTIOPGRTVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)NN=C4C6=CC=CC=C6O

Origin of Product

United States

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